Product packaging for 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one(Cat. No.:CAS No. 7481-89-2)

4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

カタログ番号: B1682364
CAS番号: 7481-89-2
分子量: 211.22 g/mol
InChIキー: WREGKURFCTUGRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Zalcitabine (also known as ddC or dideoxycytidine) is a nucleoside analog that was historically used as an antiretroviral medication for the treatment of Human Immunodeficiency Virus (HIV) infection . It was one of the first drugs approved for HIV therapy and was typically used in combination with other antivirals like zidovudine (AZT) . Its primary mechanism of action is as a chain terminator of viral DNA synthesis. Within the cell, zalcitabine is activated by cellular enzymes to its triphosphate form, zalcitabine triphosphate (ddCTP) . This active metabolite inhibits HIV-1 reverse transcriptase by competing with the natural substrate deoxycytidine 5'-triphosphate (dCTP) for incorporation into the growing DNA chain . Once incorporated, the absence of a 3'-hydroxyl group in its structure prevents the formation of the next phosphodiester bond, leading to the premature termination of viral DNA elongation and thus inhibiting viral replication . The main research value of zalcitabine lies in its role in the history of antiviral therapy and as a representative compound of the early nucleoside reverse transcriptase inhibitors. It provides a critical reference point for studying the evolution of antiretroviral drugs, mechanisms of drug resistance, and the biochemical basis for the toxicity profiles associated with this drug class . Its principal toxic side effect was axonal degeneration, resulting in peripheral neuropathy, which occurred in a significant proportion of patients . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O3 B1682364 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 7481-89-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREGKURFCTUGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928175
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7481-89-2, 133525-08-3
Record name 2',3'-DIDEOXYCYTIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[5-(Hydroxymethyl)oxolan-2-yl]-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Action

Biochemical Basis of Antiviral Activity

The antiviral action of zalcitabine is fundamentally rooted in its structural resemblance to natural nucleosides and its subsequent metabolic activation within host cells.

Zalcitabine, chemically known as 2',3'-dideoxycytidine (ddC), is a synthetic pyrimidine (B1678525) nucleoside analogue. wikipedia.orgfishersci.atwikipedia.orgmims.com It is structurally derived from the naturally occurring nucleoside 2'-deoxycytidine (B1670253). wikipedia.orgfishersci.atwikipedia.orgmims.comctdbase.orgnih.gov The critical structural modification in zalcitabine is the replacement of the 3'-hydroxyl group found in 2'-deoxycytidine with a hydrogen atom. wikipedia.orgfishersci.atwikipedia.orgmims.comctdbase.orgnih.gov This seemingly minor alteration is pivotal to its mechanism of action, as the absence of this 3'-hydroxyl group prevents the formation of phosphodiester bonds essential for DNA chain elongation. fishersci.atwikipedia.orgctdbase.orgfishersci.cawikipedia.orgnih.gov

Zalcitabine itself is a prodrug and is not directly active. Its antiviral activity is contingent upon its intracellular phosphorylation to its active metabolite, dideoxycytidine 5'-triphosphate (ddCTP). wikipedia.orgfishersci.atwikipedia.orgmims.comctdbase.orgnih.govfishersci.cawikipedia.orgnih.govfishersci.sesigmaaldrich.comwikipedia.orgciteab.com This activation occurs through a sequential process catalyzed by various cellular enzymes. wikipedia.orgfishersci.atctdbase.orgnih.govfishersci.cawikipedia.orgnih.govsigmaaldrich.com

The first and often rate-limiting step in the intracellular activation of zalcitabine is its phosphorylation to zalcitabine monophosphate (ddCMP). This reaction is catalyzed by the cellular enzyme 2'-deoxycytidine kinase (dCK). fishersci.sesigmaaldrich.comfishersci.no Deoxycytidine kinase plays a crucial role in the salvage pathway of deoxynucleoside synthesis, being responsible for phosphorylating both endogenous deoxynucleosides and various exogenous nucleoside analogues, including zalcitabine. Research has demonstrated that cells lacking cytoplasmic dCK are unable to effectively phosphorylate zalcitabine. fishersci.se

The affinity of dCK for zalcitabine is notably higher than for its natural substrate, 2'-deoxycytidine. The Michaelis constant (Km) for the dCK-mediated phosphorylation of zalcitabine is approximately 3 µmol/L, whereas for 2'-deoxycytidine, it is about 200 µmol/L. fishersci.se This difference in Km values indicates a more efficient binding and phosphorylation of zalcitabine by dCK compared to the natural substrate.

Table 1: Michaelis Constants (Km) for Deoxycytidine Kinase

SubstrateKm (µmol/L)Source
Zalcitabine~3 fishersci.se
2'-Deoxycytidine~200 fishersci.se

Furthermore, studies on drug-resistant cell lines have provided insights into the role of dCK. In U937 cells, the Km for ddC was 80 ± 7 µM, with a Vmax of 12 ± 1.1 pmol/min per mg of protein. In contrast, in U937-R cells (a resistant variant), the Km increased to 140 ± 9 µM, and the Vmax decreased to 7.8 ± 0.5 pmol/min per mg of protein. This suggests that decreased dCK activity or affinity can contribute to reduced intracellular accumulation of active zalcitabine metabolites and potential drug resistance.

Table 2: Deoxycytidine Kinase Kinetics in U937 Cell Lines

Cell LineKm for ddC (µM)Vmax (pmol/min per mg protein)Source
U93780 ± 712 ± 1.1
U937-R140 ± 97.8 ± 0.5

Following the initial phosphorylation by dCK, the newly formed zalcitabine monophosphate undergoes further sequential phosphorylations. Cytosine monophosphate kinase catalyzes the conversion of zalcitabine monophosphate to its diphosphate (B83284) form. fishersci.sesigmaaldrich.comfishersci.no Subsequently, nucleotide diphosphate kinase facilitates the final phosphorylation step, converting the diphosphate into the active antiviral metabolite, dideoxycytidine 5'-triphosphate (ddCTP). fishersci.sesigmaaldrich.comfishersci.no

A distinctive characteristic of zalcitabine's metabolism is its efficient triphosphorylation in resting peripheral blood mononuclear cells (PBMCs). sigmaaldrich.com This contrasts with some other nucleoside analogues where activation might be more pronounced in highly activated cells. While activated cells generally exhibit higher intracellular concentrations of NRTI triphosphates, zalcitabine, along with lamivudine (B182088) and didanosine (B1670492), demonstrates superior virological activity in resting cells. This phenomenon is often attributed to a more favorable ratio of NRTI triphosphate to endogenous nucleoside triphosphate in the less metabolically active resting cell environment. However, it has also been reported that the actual concentrations of zalcitabine triphosphate can be approximately 2-4-fold higher in activated cells compared to resting cells in some experimental settings.

Subsequent Phosphorylation by Cytosine Monophosphate Kinase and Nucleotide Diphosphate Kinase

Inhibition of HIV-1 Reverse Transcriptase (RT)

The ultimate mechanism of zalcitabine's antiviral action lies in the ability of its active metabolite, ddCTP, to inhibit Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). wikipedia.orgfishersci.atwikipedia.orgmims.comctdbase.orgnih.govfishersci.cawikipedia.orgnih.govsigmaaldrich.comwikipedia.orgciteab.com HIV-1 RT is a crucial viral enzyme responsible for transcribing the viral RNA genome into double-stranded DNA, a necessary step for viral replication and integration into the host genome. mims.com

ddCTP exerts its inhibitory effect through two primary mechanisms:

Competitive Inhibition: ddCTP acts as a competitive inhibitor by mimicking the natural substrate, deoxycytidine 5'-triphosphate (dCTP). It competes for the active site of the HIV-1 RT enzyme, thereby reducing the enzyme's ability to utilize the natural dCTP for viral DNA synthesis. wikipedia.orgfishersci.atmims.comctdbase.orgnih.govfishersci.cawikipedia.orgnih.govsigmaaldrich.com

DNA Chain Termination: Once incorporated into the growing viral DNA chain by HIV-1 RT, ddCTP leads to premature chain termination. This is because, unlike natural deoxycytidine, zalcitabine lacks a 3'-hydroxyl group on its dideoxyribose sugar. This absence prevents the formation of the essential 5' to 3' phosphodiester bond, which is required for the addition of subsequent nucleotides and thus for the elongation of the DNA chain. wikipedia.orgfishersci.atwikipedia.orgmims.comctdbase.orgnih.govfishersci.cawikipedia.orgnih.govfishersci.sesigmaaldrich.com

In vitro studies have consistently demonstrated zalcitabine's potent antiviral activity against HIV-1 replication. It effectively blocks virus-induced cytopathic effects in various human T-cell lines and established cell lines. wikipedia.orgfishersci.atnih.gov

Table 3: In Vitro Inhibitory Concentrations of Zalcitabine against HIV-1 Replication

ParameterConcentration Range (nM)Source
IC50 (50% inhibitory concentration)30 to 500 wikipedia.orgfishersci.atnih.gov
>95% Inhibition of Viral Replication100 to 1000 wikipedia.orgfishersci.atnih.gov
ID50 (50% inhibition of p24 antigen)1 to 500 wikipedia.org
ID90 (90% inhibition of p24 antigen)500 to 1000 wikipedia.org

Molecular docking studies further support its efficacy, indicating that zalcitabine possesses the highest ligand efficiency for the HIV-1 reverse transcriptase enzyme model among certain nucleoside reverse transcriptase inhibitors (NRTIs).

Beyond its primary target, HIV-1 RT, ddCTP has also been shown to inhibit cellular DNA polymerase-beta and mitochondrial DNA polymerase-gamma. It can also be incorporated into the DNA of host cells in culture. fishersci.atwikipedia.orgwikipedia.orgfishersci.sesigmaaldrich.com The inhibition of mitochondrial DNA polymerase gamma is particularly significant, as it is considered to contribute to some of the observed mitochondrial toxicity associated with zalcitabine. wikipedia.orgfishersci.se

Competitive Inhibition with Natural Substrate Deoxycytidine 5'-Triphosphate (dCTP)

Once converted to its active triphosphate form, dideoxycytidine 5'-triphosphate (ddCTP), zalcitabine acts as a competitive inhibitor of the natural substrate, deoxycytidine 5'-triphosphate (dCTP). drugbank.comfda.govmims.com Both ddCTP and dCTP compete for the active site of the HIV-1 reverse transcriptase enzyme. drugbank.comfda.gov This competition reduces the availability of the natural nucleotide for viral DNA synthesis. drugbank.comfda.gov

Incorporation into Viral DNA and Chain Termination

Beyond competitive inhibition, ddCTP is actively incorporated into the nascent viral DNA chain by the HIV-1 reverse transcriptase. drugbank.comfda.govnih.gov This incorporation is a critical step in its antiviral mechanism. drugbank.comfda.gov Once ddCTP is integrated, it prevents the further elongation of the viral DNA strand, effectively terminating the DNA synthesis process. drugbank.comfda.govmedicines.org.au This premature chain termination halts the replication of the viral genome. drugbank.comfda.govnih.gov

Absence of 3'-Hydroxyl Group and its Impact on DNA Elongation

The key structural feature enabling ddCTP to terminate DNA chain elongation is the absence of a 3'-hydroxyl (3'-OH) group on its deoxyribose sugar moiety. drugbank.comfda.govmedicines.org.au In normal DNA biosynthesis, a 5' to 3' phosphodiester linkage is formed between the 3'-OH group of the growing DNA chain and the 5'-phosphate group of the incoming deoxynucleotide. medicines.org.au Because ddCTP lacks this essential 3'-OH group, the formation of the subsequent phosphodiester bond is inhibited, thereby preventing any further addition of nucleotides to the DNA strand and leading to premature chain termination. drugbank.comfda.govmedicines.org.auunict.it

Interactions with Host Cellular Enzymes and Processes

While primarily targeting viral enzymes, zalcitabine's active metabolite, ddCTP, can also interact with and affect host cellular enzymes and processes. fda.goviarc.fr

Inhibition of Mitochondrial DNA Polymerase Gamma (Pol gamma)

Dideoxycytidine 5'-triphosphate (ddCTP) is known to inhibit human mitochondrial DNA polymerase gamma (Pol γ). fda.goviarc.frembopress.org Pol γ is the enzyme responsible for DNA replication within mitochondria. embopress.orgnih.gov Structural studies have shown that zalcitabine binds to the active site of Pol γ in a manner almost identical to the natural substrate dCTP, providing a structural basis for its toxicity towards mitochondria. embopress.orgnih.govembopress.org The inhibition of Pol γ by ddCTP can lead to the depletion of mitochondrial DNA, which is considered a basis for some of the drug's effects. iarc.frasm.org Research indicates that the rate of excision of dideoxycytidine (ddC) by Pol γ's proofreading exonuclease is reduced, contributing to its toxicity towards mitochondrial DNA. asm.org

Inhibition of Cellular DNA Polymerase Beta

The active metabolite, ddCTP, also inhibits cellular DNA polymerase beta (Pol β). ncats.ionih.govfda.goviarc.fr Pol β is involved in DNA repair processes within the cell. iarc.fr Studies have shown that ddC, in its phosphorylated form, can inhibit the proliferation of cells overexpressing Pol β, suggesting that the cytotoxic effect is due to the incorporation of this chain terminator into DNA. nih.gov Excess Pol β can favor ddCTP incorporation into DNA, promoting chain termination in these specific contexts. nih.gov

Incorporation into Host Cellular DNA

Dideoxycytidine 5'-triphosphate (ddCTP) has been reported to be incorporated into the DNA of cells in culture. ncats.iofda.gov This incorporation into host cellular DNA is a consequence of ddCTP acting as a substrate for host DNA polymerases, in addition to its primary target, HIV reverse transcriptase. nih.gov

Antiviral Efficacy and Clinical Outcomes in Research Studies

Clinical Trial Methodologies and Findings in HIV Infection

Combination Therapy Research Designs

Randomized Controlled Trials (RCTs) with Zidovudine (B1683550) and other NRTIs

Randomized Controlled Trials (RCTs) have been instrumental in evaluating the efficacy of zalcitabine, particularly in combination with zidovudine (AZT) and other nucleoside reverse transcriptase inhibitors (NRTIs). Zalcitabine itself is a nucleoside analog reverse-transcriptase inhibitor (NRTI). labshare.cn

Three large pivotal trials compared zidovudine monotherapy with combination therapy. nih.gov These studies established that the combination of zalcitabine and zidovudine led to improvements in viral load and CD4+ cell count when compared to zidovudine monotherapy. nih.gov

The AIDS Clinical Trials Group (ACTG) 175 study, a randomized, double-blind, controlled trial, investigated various regimens including zidovudine alone, didanosine (B1670492) alone, zidovudine plus didanosine, and zidovudine plus zalcitabine. In this trial, the combination of zalcitabine and zidovudine demonstrated a significant reduction in the proportion of patients who experienced the combined endpoint of progression to AIDS or death, or a 50% decline in CD4 count, when compared to zidovudine monotherapy arms.

A meta-analysis of six RCTs, with a median follow-up of 29 months, further supported the benefits of combination therapy. This analysis revealed that the addition of zalcitabine to zidovudine significantly delayed both disease progression (Rate Ratio: 0.86; 95% CI: 0.78, 0.94; p = 0.001) and death (Rate Ratio: 0.87; 95% CI: 0.77, 0.98; p = 0.02).

However, it is important to note that a clinical study (N3300/ACTG 114) indicated that zidovudine monotherapy was superior to zalcitabine monotherapy for advanced HIV disease (CD4 cell count ≤200 cells/mm³) in previously untreated patients, with a relative risk for mortality of zidovudine to zalcitabine of 0.54. This finding underscored the importance of zalcitabine's role within combination regimens rather than as a monotherapy.

Studies on Disease Progression and Clinical Endpoints (AIDS-Defining Events, Mortality)

Research studies have consistently demonstrated zalcitabine's role in influencing disease progression and clinical endpoints in HIV-infected individuals, particularly when used in combination therapies. The Food and Drug Administration (FDA) approval for zalcitabine in combination with zidovudine was based on study results showing a reduction in the rate of disease progression, defined as AIDS-defining events or death, in patients with limited prior antiretroviral therapy.

A meta-analysis of six trials, with a median follow-up of 29 months, provided detailed insights into the impact of zalcitabine on disease progression and mortality. The addition of zalcitabine to zidovudine was shown to delay both disease progression and death. After three years, the estimated percentages of patients alive and without a new AIDS event were 49% for the zidovudine plus zalcitabine group, compared to 44% for the zidovudine alone group. Similarly, the percentages of patients alive were 63% for the zidovudine plus zalcitabine group, versus 59% for the zidovudine alone group.

In a study that compared zalcitabine to didanosine in patients who were intolerant to or had failed zidovudine treatment, zalcitabine was found to be at least as efficacious as didanosine in terms of time to an AIDS-defining event or death, with results favoring zalcitabine for survival alone. Furthermore, a retrospective study comparing zidovudine, didanosine, and zalcitabine in patients with advanced HIV disease observed that patients receiving nucleoside analogue therapy experienced fewer opportunistic infections (P = 0.001) compared to those who received no antiretroviral treatment. In this same study, the Kaplan-Meier 12-month estimate of survival was significantly longer among patients who switched from zidovudine to zalcitabine (P = 0.05).

The following table summarizes key findings on disease progression and mortality:

RegimenOutcome (3 Years)% Alive and AIDS-Free% Alive
Zidovudine + ZalcitabineDelayed progression and death49%63%
Zidovudine aloneBaseline for comparison44%59%
Zidovudine + DidanosineGreater effects on progression and death53%68%
Comparative Efficacy with Other Nucleoside Analogues

While zalcitabine has demonstrated efficacy in certain regimens, comparative studies with other nucleoside analogues have provided a broader perspective on its relative effectiveness. Zalcitabine is generally considered less potent than some other nucleoside reverse transcriptase inhibitors (RTIs). labshare.cn Furthermore, it exhibits cross-resistance with didanosine, a nucleoside analogue that is generally considered more effective.

Several large clinical trials have indicated that regimens containing zalcitabine were less effective compared to other combinations of antiviral nucleoside analogues. For instance, a meta-analysis involving six trials revealed that the combination of zidovudine plus didanosine had more pronounced effects on both disease progression (p = 0.004) and death (p = 0.009) when compared to zidovudine plus zalcitabine.

Despite these comparisons, it has been noted that the early use of zalcitabine in a treatment sequence does not appear to negatively impact the therapeutic efficacy of subsequent therapies involving other nucleoside analogues, such as lamivudine (B182088). nih.gov

Triple Combination Regimens with Protease Inhibitors

The integration of zalcitabine into triple combination regimens, particularly with protease inhibitors (PIs), has been a significant area of research, demonstrating enhanced antiviral activity and clinical benefits. Clinical endpoint and surrogate marker data have established the efficacy of zalcitabine when combined with the protease inhibitor saquinavir (B1662171) in patients who had previously received zidovudine. nih.gov

A notable study, Roche study NV14256, compared the combination of zalcitabine and saquinavir against either agent as monotherapy in zidovudine-experienced patients. This study concluded that the combination therapy led to significant reductions in the risk of new AIDS-defining events or death compared to monotherapy with either drug. Specifically, relative to zalcitabine monotherapy, the saquinavir/zalcitabine combination reduced the risk of death by 72% and the risk of clinical progression or death by 53%.

Beyond saquinavir, other studies have also highlighted the utility of zalcitabine in combination with ritonavir (B1064) and the nucleoside analogue lamivudine. nih.gov In in vitro studies, zalcitabine has shown additive to synergistic activity when combined with zidovudine or saquinavir in cell culture.

A multicenter, open-label study conducted in Nigerian patients with HIV further illustrated the efficacy of a triple combination regimen comprising the protease inhibitor nelfinavir, zalcitabine, and zidovudine over a 24-week period. The study reported substantial improvements in virological and immunological markers:

Viral Load Reduction: 77% of the 22 patients whose plasma viral loads were measured experienced a significant reduction (p<0.05). Notably, 8% of these patients achieved viral loads reduced below the level of detection.

CD4 Lymphocyte Count Increase: 85% of the 26 patients experienced an increase in their CD4 lymphocyte counts by the end of the study. The average CD4 count for all 26 patients rose from 272.94 ± 137.71 cells/µl to 414 ± 243.71 cells/µl over 24 weeks (p<0.05).

The following table summarizes the observed outcomes in the triple combination regimen study:

OutcomeProportion of Patients (n=22 for viral load, n=26 for CD4)
Significant Viral Load Reduction77%
Viral Load Reduced Below Detection8%
Increase in CD4 Lymphocyte Counts85%
Average CD4 Count Increase (24 weeks)From 272.94 to 414 cells/µl (p<0.05)

Pediatric Clinical Investigations

Clinical investigations into zalcitabine's use in pediatric populations have been conducted, acknowledging its application in treating HIV infections in children. However, comprehensive data in this demographic remain limited.

Limited pharmacokinetic data have been reported for HIV-positive pediatric patients. In a small cohort of five pediatric patients, the mean bioavailability of zalcitabine following oral administration was found to be 54%. Due to the small sample size and variations in analytical techniques, direct comparisons between pediatric and adult pharmacokinetic data are challenging.

It is important to note that the safety and effectiveness of zalcitabine in HIV-infected pediatric patients younger than 13 years of age have not been definitively established. An open-label safety program was initiated to allow for the compassionate use of zalcitabine in pediatric patients with symptomatic HIV disease who had either failed or were intolerant to zidovudine monotherapy, or who were ineligible for other ongoing clinical studies.

Exploratory Antiviral Applications Beyond HIV

Beyond its primary application in HIV therapy, zalcitabine has been explored for its potential antiviral activity against other pathogens, particularly human adenoviruses.

In Vitro and In Vivo Studies on Human Adenovirus (HAdV) Activity

Zalcitabine (ddC) has demonstrated antiviral activity against human adenoviruses (HAdV) in both in vitro (laboratory) and in vivo (living organism) studies.

In in vitro investigations, zalcitabine has exhibited considerable anti-HAdV activity within clinically achievable concentration ranges. A study utilizing a human lymphoid cell line (MT-2 cells) infected with Human Adenovirus type 19 (HAdV-19) showed that zalcitabine possessed anti-HAdV-19 activity. The MT-2 cells were observed to support HAdV-19 replication and displayed cytopathic effects, which facilitated the detection of antiviral activities of compounds such as zalcitabine.

Further in vitro studies, including those performed in human embryonic lung fibroblast cells, identified zalcitabine as a potential candidate for the treatment of HAdV-2 infections. Its activity was also confirmed against other HAdV types, specifically HAdV-2, HAdV-3, HAdV-4, and HAdV-11.

The mechanism of action against adenovirus is similar to its anti-HIV activity: zalcitabine, a nucleoside analogue of cytosine, inhibits viral replication after being phosphorylated to ddCTP, which then competes with dCTP for incorporation into viral DNA.

In in vivo research, a mouse pneumonia model demonstrated that zalcitabine was associated with a statistically significant reduction in the frequency of pneumonia caused by HAdV-2 infection. These findings suggest a broader antiviral potential for zalcitabine beyond its established role in HIV treatment.

Mechanisms of Antiviral Resistance

Cross-Resistance Patterns with Other Nucleoside Analogues

Overlap with Stavudine (d4T) Resistance

Zalcitabine resistance can exhibit overlap with resistance to other NRTIs, including Stavudine (d4T). A notable example of this cross-resistance is mediated by the Q151M complex of mutations. This complex, comprising Q151M along with A62V, V75I, F77L, and F116Y, confers resistance to a range of NRTIs, including Zalcitabine and Stavudine. mdpi.complos.orgmedscape.comnih.govresearchgate.net Additionally, the K65R mutation is associated with broad cross-resistance to several NRTIs, including Zalcitabine and Stavudine. penta-id.org Studies have also indicated that pre-existing zidovudine (B1683550) (ZDV) resistance mutations can diminish the antiviral effect of a combination therapy involving Stavudine and Didanosine (B1670492) (ddI) in patients previously treated with ZDV plus Zalcitabine. nih.gov

Overlap with Lamivudine (B182088) (3TC) Resistance

Cross-resistance between Zalcitabine and Lamivudine (3TC) has also been observed. The M184V mutation, a primary mutation associated with Lamivudine resistance, can lead to a consistent 2- to 3-fold decrease in Zalcitabine susceptibility. oup.com Furthermore, concurrent use of Lamivudine may inhibit the intracellular phosphorylation of Zalcitabine, potentially affecting its antiviral activity. viivhealthcare.com The Q151M complex, implicated in multi-drug resistance, also confers resistance to Lamivudine in addition to Zalcitabine and other NRTIs. mdpi.comresearchgate.net

Multidrug Resistance Profiles (e.g., Q151M Complex)

Multidrug resistance (MDR) profiles involving Zalcitabine often center around specific mutation complexes in the HIV-1 reverse transcriptase. The Q151M complex, characterized by the Q151M mutation accompanied by A62V, V75I, F77L, and F116Y, is a significant MDR pattern. This complex confers high-level resistance to dideoxynucleoside drugs such as Didanosine (ddI), Zalcitabine (ddC), Stavudine (d4T), and Zidovudine (AZT), and also to Lamivudine and Abacavir (ABC). mdpi.complos.orgmedscape.comnih.govresearchgate.net Unlike some other resistance mechanisms, the Q151M complex does not primarily rely on ATP-mediated excision of chain terminators; instead, it selectively reduces the incorporation rates of NRTI triphosphates at the catalytic step. medscape.com This complex can lead to higher mortality rates and can be transmitted. mdpi.com Another MDR pattern is the T69SSS insertion complex, which also confers resistance to Zalcitabine, Stavudine, and Zidovudine. mdpi.comresearchgate.net

Virological and Immunological Impact of Resistance

The emergence of resistance to Zalcitabine, whether alone or as part of a multidrug resistance profile, has significant virological and immunological consequences for individuals with HIV infection.

Phenotypic Susceptibility Assays and IC50 Value Changes

Phenotypic susceptibility assays are direct methods used to quantify the degree of viral resistance to antiretroviral drugs. These assays measure the concentration of a drug required to inhibit viral replication by a certain percentage, typically the 50% inhibitory concentration (IC50) or 90% inhibitory concentration (IC90). iasusa.orgresearchgate.net Resistance is commonly expressed as a "fold-change" in the IC50 value of a patient's viral isolate compared to that of a drug-sensitive wild-type reference virus. researchgate.netnih.govasm.orgoup.com

For Zalcitabine, an increase of more than 3.5-fold in the IC50 value is considered evidence of reduced susceptibility. nih.gov Research findings have provided insights into the typical IC50 values and the incidence of Zalcitabine resistance. For instance, in a study of symptomatic, zidovudine-experienced HIV-1-infected children treated with Zalcitabine monotherapy, the mean IC50 values were 0.14 µM at baseline and 0.18 µM after Zalcitabine treatment. Notably, only 3% of the children in this study developed Zalcitabine resistance. nih.govoup.com Another study reported mean IC50 values for Zalcitabine in HIV-1 isolates from treatment-naive patients as 0.12 ± 0.13 µM. oup.com

Table 1: Representative IC50 Values for Zalcitabine Susceptibility

ParameterValue (µM)ContextSource
Mean Baseline IC500.14Symptomatic, ZDV-experienced children nih.gov
Mean Post-treatment IC500.18Following >44 weeks of Zalcitabine treatment nih.gov
Mean IC50 (Treatment-Naive Patients)0.12 ± 0.13HIV-1 control isolates oup.com
Fold Change for Reduced Susceptibility>3.5-fold increaseGeneral cutoff for Zalcitabine nih.gov

This table presents data on Zalcitabine susceptibility as measured by IC50 values, providing a quantitative overview of its antiviral activity and resistance levels.

Viral Load Dynamics in Resistant Strains

The development of drug resistance profoundly impacts viral load dynamics. When resistance emerges, treatment often fails to suppress viral replication effectively, leading to a rebound in viral load. nih.govkuleuven.be Resistant viral strains, while sometimes exhibiting lower fitness than wild-type viruses in the absence of drug pressure, can out-compete susceptible strains at higher drug concentrations. nih.gov

Studies have demonstrated a clear correlation between the presence of resistance mutations and the ability to suppress viral load. For example, patients whose HIV-1 isolates harbored resistance mutations showed significantly lower RNA suppression compared to patients with wild-type viruses. In one study, patients with resistance mutations had a median RNA reduction of -0.5 log and -0.1 log after 3 and 6 months, respectively, whereas patients with wild-type viruses achieved reductions of -1.6 log and -2 log. nih.gov This indicates that resistance mutations can severely limit the effectiveness of antiretroviral therapy in controlling viral replication. Mathematical models are employed to simulate and understand these complex dynamics, tracking the levels of both susceptible and resistant viral populations over time. nih.govmdpi.com

Syncytium-Inducing (SI) and Non-Syncytium-Inducing (NSI) Phenotype Switches

HIV-1 isolates can be classified based on their ability to induce syncytia (multinucleated giant cells) in cell culture, termed syncytium-inducing (SI) or non-syncytium-inducing (NSI) phenotypes. The SI phenotype is generally associated with more rapid disease progression and a decline in CD4+ T-cell counts. researchgate.net

Pharmacological Research and Interactions

Drug-Drug Interactions and Their Pharmacological Basis

Interactions Affecting Intracellular Phosphorylation of Zalcitabine (e.g., Lamivudine)

The intracellular phosphorylation of Zalcitabine to its active triphosphate form can be significantly inhibited by co-administration with certain other nucleoside analogues. Lamivudine (B182088) (3TC) is a notable example, as it has been shown to significantly inhibit the intracellular phosphorylation of Zalcitabine. wikipedia.orgasm.orgviivhealthcare.com This inhibitory effect can compromise the antiretroviral activity of Zalcitabine. asm.org Consequently, the concomitant use of Lamivudine and Zalcitabine is not recommended due to this antagonistic interaction at the phosphorylation level. mims.comviivhealthcare.com

Interactions Affecting Renal Clearance (e.g., Probenecid, Cimetidine, Trimethoprim)

Zalcitabine is primarily excreted unchanged via the urine. mims.comwikipedia.org Drugs that interfere with renal clearance mechanisms can increase Zalcitabine's plasma concentrations and systemic exposure. Probenecid, Cimetidine, and Trimethoprim are known to decrease the elimination of Zalcitabine, most likely by inhibiting its renal tubular secretion. mims.comrxlist.comroche-hiv.com This can lead to increased plasma levels of Zalcitabine, necessitating monitoring for signs of toxicity and potential dose reduction if warranted. rxlist.com Other drugs like Amphotericin B, Foscarnet, and Aminoglycosides may also interfere with the renal clearance of Zalcitabine, potentially increasing systemic exposure and the risk of adverse events. rxlist.comroche-hiv.com

Interactions with Drugs Potentiating Neurotoxicity (e.g., Didanosine (B1670492), Stavudine, Ribavirin, Cisplatin, Metronidazole)

A significant concern with Zalcitabine is its association with peripheral neuropathy. mims.com Concomitant use of Zalcitabine with other drugs known to cause peripheral neuropathy can increase this risk. mims.comroche-hiv.com This includes other nucleoside reverse transcriptase inhibitors such as Didanosine and Stavudine. mims.comwikipedia.org Ribavirin has also been identified as a drug that can increase the risk of peripheral neuropathy when co-administered with Zalcitabine. mims.comroche-hiv.com Non-antiretroviral agents such as Cisplatin and Metronidazole are also associated with peripheral neuropathy and should be used with caution alongside Zalcitabine due to the potential for additive neurotoxic effects. mims.comroche-hiv.com

Interactions with Protease Inhibitors (e.g., Saquinavir)

Formal interaction trials between Zalcitabine and protease inhibitors, other than Saquinavir (B1662171), have not been extensively conducted. roche-hiv.com However, given that Zalcitabine is predominantly excreted as an unchanged drug in the urine, it is generally not expected that protease inhibitors would significantly influence the plasma levels of Zalcitabine. roche-hiv.com

Clinical Significance of Interaction Profiles

The interaction profile of Zalcitabine carries significant clinical implications. Interactions affecting intracellular phosphorylation, such as with Lamivudine, can directly reduce the therapeutic efficacy of Zalcitabine by preventing its conversion to the active form. asm.orgviivhealthcare.com Interactions affecting renal clearance, like those with Probenecid, Cimetidine, and Trimethoprim, can lead to increased systemic exposure and a higher risk of dose-related toxicities, necessitating careful monitoring and potential dose adjustments. mims.comrxlist.comroche-hiv.com Furthermore, the additive neurotoxic potential with drugs like Didanosine, Stavudine, Ribavirin, Cisplatin, and Metronidazole underscores the importance of a thorough review of concomitant medications to mitigate the risk of severe peripheral neuropathy. mims.comwikipedia.orgroche-hiv.com Due to these interaction complexities and its associated adverse events, Zalcitabine is now rarely used in HIV treatment and has been discontinued (B1498344) in some countries. wikipedia.org

Table 1: Summary of Zalcitabine Drug Interactions

Interacting Drug(s)Type of InteractionEffect on ZalcitabineClinical Implication
LamivudineIntracellular PhosphorylationInhibits phosphorylation to active formReduced therapeutic effect; co-administration not recommended. mims.comwikipedia.orgasm.orgviivhealthcare.com
ProbenecidRenal ClearanceDecreases elimination, increases plasma concentrationIncreased risk of toxicity; monitor and adjust dose if warranted. mims.comrxlist.comroche-hiv.com
CimetidineRenal ClearanceDecreases elimination, increases plasma concentrationIncreased risk of toxicity; monitor and adjust dose if warranted. mims.comrxlist.comroche-hiv.com
TrimethoprimRenal ClearanceDecreases elimination, increases plasma concentrationIncreased risk of toxicity; monitor and adjust dose if warranted. mims.comrxlist.comroche-hiv.com
DidanosinePotentiation of NeurotoxicityIncreased risk of peripheral neuropathyAvoid concomitant use. mims.comwikipedia.orgroche-hiv.com
StavudinePotentiation of NeurotoxicityIncreased risk of peripheral neuropathyAvoid concomitant use. mims.comwikipedia.orgroche-hiv.com
RibavirinPotentiation of NeurotoxicityIncreased risk of peripheral neuropathyIncreased risk of toxicity. mims.comroche-hiv.com
CisplatinPotentiation of NeurotoxicityIncreased risk of peripheral neuropathyIncreased risk of toxicity. mims.comroche-hiv.com
MetronidazolePotentiation of NeurotoxicityIncreased risk of peripheral neuropathyIncreased risk of toxicity. mims.comroche-hiv.com
SaquinavirProtease InhibitorNot expected to significantly influence plasma levelsNo specific interaction expected due to renal excretion. roche-hiv.com

Mechanisms of Toxicity and Pathogenesis of Adverse Events

Peripheral Neuropathy: Pathophysiological Research

Animal Models of Zalcitabine-Induced Neurotoxicity

Animal models have been instrumental in elucidating the neurotoxic mechanisms of zalcitabine. New Zealand white rabbits have served as a prominent model for studying dideoxycytidine-induced neurotoxicity iarc.frresearchgate.netnih.gov. In these rabbit models, administration of zalcitabine has been shown to induce pathologic and electrophysiologic signs indicative of demyelination researchgate.net. The peripheral neuropathy observed in these rabbits is characterized as a myelinopathy affecting the proximal portions of nerve fibers and an axonopathy involving both proximal and distal fibers researchgate.netnih.gov. Transmission electron microscopy studies have revealed ultrastructural changes in the sciatic nerve and ventral root, with a specific impact on the structure and function of Schwann cell mitochondria researchgate.net. This suggests that Schwann cell mitochondrial toxicity plays a role in the observed neurotoxicity researchgate.net.

Further research utilizing F11 cells, a hybrid mouse neuroblastoma and rat dorsal root ganglia (DRG) neuron cell line, has provided insights into zalcitabine-induced neuropathic pain nih.govacs.org. In this in vitro model, zalcitabine treatment increased the excitability of differentiated F11 cells, mimicking the painful signaling seen in patients nih.govacs.org. Transcriptomic analysis of zalcitabine-treated F11 cells revealed an upregulation of genes associated with oxidative stress and calcium homeostasis nih.govacs.org. Specifically, zalcitabine exposure significantly increased intracellular oxidative stress and reduced store-operated calcium entry (SOCE) nih.govacs.org. These findings highlight the involvement of oxidative stress and calcium-mediated signaling in the hyperexcitability of sensory neurons induced by zalcitabine nih.gov.

Hepatotoxicity and Metabolic Complications

Zalcitabine's impact on hepatic function and metabolism is a significant aspect of its toxicity profile, largely stemming from its effects on mitochondria iarc.frnih.govresearchgate.netnih.gov.

Lactic acidosis and severe hepatomegaly with steatosis, including fatal cases, have been reported in patients receiving nucleoside reverse transcriptase inhibitors (NRTIs), including zalcitabine antiinfectivemeds.commims.comrxlist.comhpra.ie. While the exact mechanism is not fully elucidated, it is believed to result from the inhibition of DNA gamma-polymerase, an enzyme crucial for mitochondrial DNA synthesis and replication antiinfectivemeds.comnih.gov. This inhibition leads to impaired mitochondrial function and increased metabolism of pyruvate (B1213749) to lactate, contributing to lactic acidosis antiinfectivemeds.comnih.gov. Risk factors for this severe syndrome include female gender, obesity, and prolonged NRTI therapy, although cases have also been reported in patients without any known predisposing factors antiinfectivemeds.comrxlist.comhpra.ie. Early symptoms can be non-specific, including gastrointestinal issues, dyspnea, and generalized weakness antiinfectivemeds.comhpra.ie.

Mitochondrial dysfunction is a central mechanism underlying zalcitabine-induced hepatic injury iarc.frnih.govresearchgate.netnih.gov. Zalcitabine interferes with the replication of mitochondrial DNA (mtDNA), leading to its depletion in liver tissue nih.govsmw.ch. This depletion results in respiratory chain dysfunction, as evidenced by decreased cytochrome c-oxidase activity (while nucleus-encoded subunits like COX IV remain preserved) nih.gov. The impaired mitochondrial function also leads to an upregulation in the synthesis of reactive oxygen species (ROS), such as superoxide, and elevated levels of malondialdehyde, indicating oxidative stress nih.govwjgnet.com.

Studies in mice have shown that zalcitabine induces dose-dependent microvesicular steatohepatitis, characterized by abundant but enlarged mitochondria with disrupted cristae nih.gov. Frequent hepatocyte apoptosis has also been observed in these models nih.gov. Zalcitabine is considered one of the most potent inhibitors of mitochondrial DNA gamma-polymerase among commercially available NRTIs antiinfectivemeds.comnih.gov.

Pancreatitis is a serious, albeit rare, adverse event associated with zalcitabine therapy, with some cases being fatal wikipedia.orgmims.comrxlist.comdrugs.com. While the precise mechanisms by which zalcitabine induces pancreatitis are not fully understood, it is a recognized toxicity of nucleoside analogues drugs.comwjgnet.comnih.gov.

Risk factors identified for the development of pancreatitis in patients receiving zalcitabine and other NRTIs include a history of pancreatitis or known risk factors for its development mims.comrxlist.comdrugs.com. Concomitant use of other pancreatotoxic drugs, such as intravenous pentamidine, can increase the risk of pancreatitis mims.comrxlist.comdrugs.com. Additionally, advanced HIV disease, pre-existing liver disease, and increased age have been identified as risk factors for acute pancreatitis in the context of antiretroviral therapy nih.gov. In an expanded-access study involving patients with a history of pancreatitis or elevated amylase, 5.3% developed pancreatitis and an additional 4.4% developed asymptomatic elevated serum amylase when treated with zalcitabine drugs.com.

Mitochondrial Dysfunction and Hepatic Injury

Other Systemic Toxicities and Their Research Implications

Beyond neurotoxicity and hepatotoxicity, zalcitabine has been associated with other systemic toxicities.

Zalcitabine therapy can lead to various hematological abnormalities, including cytopenias mims.com. Reported effects include anemia, leukopenia, neutropenia, eosinophilia, and thrombocytopenia mims.com. In studies involving rhesus monkeys, transient decreases in CD4 T and CD20 B cell counts were observed after 20 days of zalcitabine dosing iarc.fr. Clinical trials have also noted that some patients required discontinuation of zalcitabine treatment due to the development of hematologic abnormalities medicines.org.au. The mechanisms underlying these cytopenias are likely related to the drug's impact on rapidly dividing cells, potentially through mitochondrial dysfunction in hematopoietic progenitor cells, although specific detailed research findings on this mechanism for zalcitabine are less extensively documented compared to its neuro- and hepatotoxicity.

Advanced Research Methodologies and Analytical Approaches

In Vitro Cellular Models for Mechanism Elucidation (e.g., DRG Neuronal Cell Lines)

In vitro cellular models, particularly Dorsal Root Ganglion (DRG) neuronal cell lines, are instrumental in elucidating the mechanisms of drug-induced effects, including those of zalcitabine. The F11 cell line, a hybrid of mouse neuroblastoma and rat DRG neurons, has been validated as an artificial translational model for studying neuropathic pain, a known adverse effect associated with antiretroviral treatments like zalcitabine.

Studies using differentiated F11 cells exposed to zalcitabine have revealed that the drug increases cell excitability, mimicking the painful signaling observed in patients with antiretroviral-induced neuropathic pain. This hyperexcitability is associated with changes in calcium signaling and oxidative stress. Specifically, zalcitabine exposure significantly increases intracellular oxidative stress and reduces store-operated calcium entry (SOCE). Overexpression of genes like NAD(P)H quinone dehydrogenase 1 (Nqo1) and sarcoplasmic/endoplasmic reticulum calcium ATPase 3 (Atp2a3), which are involved in these processes, has been shown to increase calcium-elicited hyperexcitability and intracellular reactive oxygen species (ROS) levels, thereby mimicking zalcitabine's effects on DRG neuron-like cells.

High-Throughput Genomic and Transcriptomic Analyses (e.g., RNA Sequencing)

High-throughput genomic and transcriptomic analyses, such as RNA sequencing (RNA-Seq), provide comprehensive insights into the cellular responses to drugs like zalcitabine by identifying changes in gene expression profiles. In studies utilizing F11 neuronal cells, RNA sequencing has demonstrated that zalcitabine treatment upregulates genes related to oxidative stress and calcium homeostasis.

For instance, exposure to 10 µM zalcitabine during differentiation of F11 neurons led to significant changes in the expression of both mouse and rat genes. The transcriptional profiling indicated an increase in pathways and genes involved in defense against intracellular ROS (e.g., Nqo1) and regulation of intracellular calcium concentrations (e.g., Atp2a3). Such analyses are crucial for identifying molecular mechanisms underlying drug effects and for potentially repositioning drugs.

Proteomics and Metabolomics in Understanding Drug Effects

Proteomics, the large-scale study of proteins, and metabolomics, the study of metabolites, offer complementary views to genomics and transcriptomics in understanding the comprehensive effects of drugs like zalcitabine. Proteomic analysis, such as Western blot, has shown that zalcitabine can reduce the expression of the TFAM protein (mitochondrial transcription factor A) in pancreatic cancer cells. This reduction in TFAM protein expression was observed in PANC1, Capan2, and pHsPDAC cells and could be reversed by treatment with proteasome inhibitors like bortezomib (B1684674) or a direct inhibitor of TFAM protein degradation like 2,3,5,6-tetramethylpyrazine (B1682967) (TMP). Metabolomics, by profiling small molecule metabolites, would further illuminate alterations in metabolic pathways induced by the drug, such as those related to energy acquisition or mitochondrial damage, as suggested by transcriptomic data.

Computational and In Silico Modeling in Drug Design and Repurposing

Computational and in silico modeling play a significant role in drug design, understanding drug interactions, and drug repurposing. For zalcitabine, its structure as a nucleoside analog allows for molecular docking studies to understand its interaction with target enzymes like HIV-reverse transcriptase. In silico approaches can predict how zalcitabine, once phosphorylated to dideoxycytidine 5'-triphosphate (ddCTP), competes with natural substrates and terminates DNA chain elongation.

Beyond its primary antiviral action, computational methods have been used in drug repurposing efforts. For instance, zalcitabine was computationally identified as a drug that could decrease Fusobacterium nucleatum-induced reactive oxygen species generation and block specific signaling pathways in human gingival fibroblasts, illustrating the value of coexpression-based drug repurposing approaches.

Bioanalytical Method Development for Zalcitabine and Metabolites (e.g., Voltammetry, Radioimmunoassay, Liquid Chromatography)

The accurate quantification of zalcitabine and its metabolites in biological samples is critical for pharmacokinetic and pharmacodynamic studies. Various bioanalytical methods have been developed for this purpose.

Liquid Chromatography (LC) / High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for identifying and assaying zalcitabine in bulk form, pharmaceutical preparations, and human serum. A validated reversed-phase HPLC method with UV detection at 265 nm has been developed, offering linearity in the range of 0.015–50 µg/mL. The mobile phase typically consists of methanol (B129727) and 0.01 M NaH2PO4, adjusted to a specific pH. Retention times for zalcitabine typically range from 2.5 to 8.04 minutes depending on the specific chromatographic conditions. LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) is also used for quantitative determination of intracellular nucleoside triphosphates due to its sensitivity, though challenges exist with interfering endogenous nucleotides.

Radioimmunoassay (RIA): A specific and sensitive radioimmunoassay has been developed to determine zalcitabine levels in human plasma, urine, and cerebrospinal fluid. This method utilizes commercially available radiolabel and antiserum and often involves a solid-phase extraction step for sample purification. The lower limit of quantitation for this RIA has been reported as 1 ng/mL, with good intra- and inter-assay variations. This method has been successfully applied in pharmacokinetic studies.

Voltammetry: While voltammetry is a recognized bioanalytical technique, specific detailed applications for zalcitabine measurement were not prominently found in the provided search results. However, it is a general technique for electrochemically active compounds.

Other methods mentioned for identifying zalcitabine include infrared absorption spectrophotometry and thin-layer chromatography.

Future Directions and Unanswered Research Questions

Re-evaluation of Zalcitabine in Novel Combination Therapies

While Zalcitabine (ddC) is no longer a first-line treatment for HIV, its potential role in novel combination therapies warrants re-evaluation. Historically, Zalcitabine was used in combination with other antiretrovirals like zidovudine (B1683550) (ZDV) and saquinavir (B1662171), demonstrating additive to synergistic activity in cell culture. iarc.frfda.gov Early studies showed that combination therapy with Zalcitabine and zidovudine could offer clinical advantages in specific patient subsets, particularly those with CD4 cell counts between 150-300 cells/mm³. nih.govtandfonline.com Furthermore, combination therapy of Zalcitabine with saquinavir in zidovudine-experienced patients significantly delayed progression to AIDS and reduced mortality. tandfonline.com

Future research could explore Zalcitabine's utility in combination with newer antiretroviral classes or for specific viral strains that might retain sensitivity. Computational approaches have also suggested that Zalcitabine, in combination with other HIV inhibitors like Nevirapine and Efavirenz, could potentially increase protein affinity, indicating a need for further clinical and pharmacophore research. researchgate.net The European Medicines Evaluation Agency (EMEA) has expanded Zalcitabine's licensing claim to include its use in combination with other antiretroviral agents, highlighting the ongoing interest in its potential in multi-drug regimens. nih.govtandfonline.com

Deeper Understanding of Mutational Pathways and Resistance Evolution

A comprehensive understanding of the mutational pathways and the evolution of resistance to Zalcitabine remains an important area of research. Resistance to Zalcitabine develops less frequently compared to other nucleoside reverse transcriptase inhibitors (NRTIs) and is generally low-level. wikipedia.org Specific phenotypic resistance to Zalcitabine is often linked to a point mutation at codon 69, which typically does not confer cross-resistance to other nucleoside analogues. medicines.org.au Other mutations associated with Zalcitabine resistance in combination therapy include those at codons 65, 74, and 184. medicines.org.au

The Q151M complex, involving mutations at A62V, V75I, F77L, and F116Y alongside Q151M, has been observed in patients failing therapies that included dideoxynucleosides like Zalcitabine. nih.gov This complex leads to multi-NRTI resistance. nih.gov The L74V mutation also contributes to resistance against Zalcitabine by reducing the incorporation rate of the inhibitor. mdpi.com Further structural and biochemical studies are needed to fully elucidate how these mutations alter the reverse transcriptase enzyme's interaction with Zalcitabine and its active metabolite, dideoxycytidine 5'-triphosphate (ddCTP). This deeper understanding could inform the design of new drugs that are less susceptible to existing resistance pathways or strategies to overcome current resistance.

Development of Strategies to Mitigate Neuropathic Pain and Other Adverse Events

The development of strategies to mitigate neuropathic pain and other adverse events associated with Zalcitabine remains a critical area for future research. Peripheral neuropathy is a significant dose-limiting toxicity of Zalcitabine, characterized by numbness, burning, and/or dysesthesia, initially in the feet. iarc.frnih.govwikipedia.orgnih.gov This condition can progress to severe pain if the drug is not withdrawn. Risk factors for developing Zalcitabine-induced peripheral neuropathy include low CD4+ cell counts, a history of AIDS-defining illness, prior neuropathy, and concomitant use of other neurotoxic agents. nih.gov

Recent work has identified oxidative stress and calcium signaling as key mechanisms involved in Zalcitabine-induced damage in neuronal cell lines, leading to hyperexcitability. acs.org Future research should focus on developing interventions that target these pathways to prevent or alleviate neuropathic pain. This could include antioxidants, calcium channel modulators, or other neuroprotective agents. While prompt withdrawal of Zalcitabine can lead to gradual resolution of symptoms, a period of symptom intensification may occur. nih.gov New agents like levacecarnine (acetyl-L-carnitine) and nerve growth factors are being explored for managing nucleoside analogue-induced neuropathy. nih.gov Continued research into the underlying mechanisms of Zalcitabine's neurotoxicity is essential for developing effective mitigation strategies.

Exploration of New Antiviral Targets and Applications (e.g., Adenoviruses)

Beyond its historical use in HIV, the exploration of new antiviral targets and applications for Zalcitabine, such as against adenoviruses, presents a promising direction. Studies have shown Zalcitabine's anti-adenoviral activity in vitro against multiple human adenovirus (HAdV) serotypes, including HAdV-2, HAdV-3, HAdV-4, and HAdV-11. frontiersin.orgoup.commdpi.commdpi.com In a mouse pneumonia model, Zalcitabine was associated with a statistically significant reduction in the frequency of pneumonia caused by HAdV-2 infection. frontiersin.org

This broad-spectrum antiviral potential of Zalcitabine, as a nucleoside analogue, warrants further investigation. nih.govmdpi.com While current antiviral agents for HAdV infections often show insufficient efficacy or safety, Zalcitabine's demonstrated activity suggests it could be a candidate for repurposing. frontiersin.org Future research could focus on optimizing its anti-adenoviral activity, understanding its mechanism of action against these viruses in more detail, and evaluating its efficacy in various adenovirus infection models, potentially leading to new therapeutic applications.

Pharmacogenomic Studies to Predict Efficacy and Toxicity

Pharmacogenomic studies are crucial for predicting Zalcitabine's efficacy and toxicity based on an individual's genetic makeup. The phosphorylation of Zalcitabine to its active triphosphate form, dideoxycytidine 5'-triphosphate (ddCTP), is essential for its antiviral activity and involves cellular enzymes. iarc.frfda.govnih.gov Variations in the genes encoding these enzymes or other proteins involved in Zalcitabine's metabolism, transport, or interaction with cellular targets could influence drug response and the likelihood of adverse events.

For instance, the extent of Zalcitabine phosphorylation is higher in species that experience peripheral neuropathy, suggesting a link between metabolism and toxicity. iarc.fr While specific pharmacogenomic studies for Zalcitabine are not extensively documented in the provided information, the general principle of pharmacogenomics in predicting drug response is highly relevant. Future research could identify genetic biomarkers that predict an individual's susceptibility to Zalcitabine-induced peripheral neuropathy or mitochondrial toxicity, allowing for personalized treatment approaches. This would involve large-scale genomic studies to correlate genetic variations with clinical outcomes, ultimately leading to more precise and safer use of nucleoside analogues.

Q & A

Q. What are the primary biochemical mechanisms by which Zalcitabine inhibits HIV-1 reverse transcriptase, and what experimental assays are most effective in quantifying this inhibition?

Zalcitabine (ddC) acts as a nucleoside analog, terminating DNA chain elongation during viral replication. To assess its inhibitory efficacy, researchers should employ reverse transcriptase (RT) inhibition assays using purified HIV-1 RT enzyme and radiolabeled substrates. Quantify inhibition via kinetic parameters (e.g., IC₅₀) using dose-response curves. Complementary methods include viral load quantification in cell culture (e.g., p24 antigen ELISA) and molecular docking simulations to validate binding affinity to RT’s active site .

Q. How can researchers ensure reproducibility in preclinical studies evaluating Zalcitabine’s cytotoxicity profiles?

Standardize cell lines (e.g., MT-4 lymphocytes), culture conditions, and toxicity endpoints (e.g., mitochondrial depolarization via JC-1 staining, lactate dehydrogenase release). Use positive controls (e.g., zidovudine for comparative toxicity) and adhere to guidelines from the CONSORT statement for preclinical rigor. Include detailed protocols for compound preparation (e.g., solubility in DMSO) and statistical power analysis to determine sample sizes .

Advanced Research Questions

Q. What methodological frameworks are optimal for designing comparative studies between Zalcitabine and newer NRTIs, particularly in addressing cross-resistance?

Apply the PICO framework:

  • Population : HIV-1 clinical isolates with documented resistance mutations (e.g., K65R, L74V).
  • Intervention : Zalcitabine vs. tenofovir/emtricitabine.
  • Comparison : Phenotypic resistance assays (e.g., Antivirogram®) and genotypic sequencing.
  • Outcome : Fold-change in IC₅₀ relative to wild-type virus. Use longitudinal cohort designs to track resistance evolution and phylogenetic analysis to identify mutation clusters .

Q. How can conflicting data on Zalcitabine’s neurotoxicity in vivo (e.g., peripheral neuropathy) and in vitro (e.g., neuronal cell models) be reconciled?

Employ transwell co-culture systems to model blood-brain barrier penetration and assess metabolite accumulation (e.g., ddC-triphosphate). Integrate transcriptomic profiling (RNA-seq) of dorsal root ganglia in animal models and correlate with clinical data from historical trials. Use meta-analysis to harmonize disparate datasets, adjusting for covariates like dosing regimens and patient comorbidities .

Q. What strategies mitigate off-target effects when incorporating Zalcitabine into combination antiretroviral therapy (cART) models?

  • Conduct isobologram analyses to identify synergistic/antagonistic interactions with protease inhibitors (e.g., lopinavir).
  • Use high-content screening (HCS) to monitor mitochondrial toxicity in hepatocyte and renal cell lines.
  • Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing intervals and minimize overlapping toxicities (e.g., pancreatic dysfunction) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing Zalcitabine’s efficacy in heterogeneous patient populations (e.g., varying HLA genotypes)?

Utilize multivariate regression to adjust for confounding variables (e.g., baseline CD4+ counts, HLA-B*5701 status). Implement machine learning algorithms (e.g., random forest) to identify genotype-phenotype associations. For small sample sizes, apply Bayesian hierarchical models to pool data across studies .

Q. How should researchers handle missing data in retrospective analyses of Zalcitabine’s clinical trial archives?

Apply multiple imputation with chained equations (MICE) for missing covariates, validated by sensitivity analyses. Use propensity score matching to balance treatment groups in observational data. Reference the STROBE guidelines for transparent reporting .

Experimental Design & Validation

Q. What in vitro models best replicate Zalcitabine’s pharmacokinetic challenges, such as rapid plasma clearance?

Use 3D liver spheroid cultures with cytochrome P450 expression to simulate hepatic metabolism. Couple with microfluidic devices to mimic dynamic drug clearance rates. Validate against historical PK data from phase I/II trials .

Q. How can researchers validate Zalcitabine’s role in latent HIV reservoir activation without confounding by assay artifacts?

Employ primary CD4+ T-cell models of latency (e.g., Bcl-2-transduced cells) and measure reservoir reduction via quantitative viral outgrowth assays (QVOA). Include controls for nonspecific activation (e.g., anti-CD3/CD28 beads) and use droplet digital PCR for precise quantification of integrated proviral DNA .

Ethical & Reproducibility Considerations

Q. What ethical frameworks guide the use of historical Zalcitabine trial data in contemporary research?

Adhere to the Declaration of Helsinki for secondary data analysis, ensuring patient anonymity and institutional review board (IRB) approval. Cite original trial registrations (e.g., NCT00002350) and disclose data limitations (e.g., outdated toxicity grading criteria) .

Q. How can researchers enhance reproducibility when replicating Zalcitabine studies from the pre-ART era?

Provide supplementary materials with batch numbers for discontinued reagents (e.g., vintage RT kits) and use bioinformatics tools (e.g., PubChem) to verify compound purity. Collaborate with repositories like the NIH AIDS Reagent Program for authenticated viral strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reactant of Route 2
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。